3-Methylenetetrahydro-2H-thiopyran
Description
3-Methylenetetrahydro-2H-thiopyran (CAS: 5258-50-4) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₂S and a molecular weight of 116.224 g/mol . Its structure consists of a six-membered thiopyran ring (a sulfur analog of pyran) with a methylene group at the 3-position, contributing to its unique stereoelectronic properties. The IUPAC Standard InChIKey WTPRCAYZVQKROM-UHFFFAOYSA-N distinguishes its stereochemical and structural identity . This compound is of interest in organic synthesis, materials science, and pharmaceutical intermediates due to its sulfur atom, which enhances reactivity compared to oxygenated analogs.
Properties
CAS No. |
792959-19-4 |
|---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
3-methylidenethiane |
InChI |
InChI=1S/C6H10S/c1-6-3-2-4-7-5-6/h1-5H2 |
InChI Key |
ORXNDJXLIIJEEW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCSC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. Tetrahydro-2H-thiopyran (Thiane)
b. 2-Methylenetetrahydropyran
c. Substituted-2H-thiopyrylium Salts
- Example : Generic substituted-2H-thiopyrylium salts paired with carboxylates (e.g., PMN P–20-147).
- Key Difference : Thiopyrylium salts are cationic, enabling applications in photolithography and semiconductor manufacturing, whereas this compound is neutral and less reactive under similar conditions .
Chemical and Physical Properties
| Property | This compound | Tetrahydro-2H-thiopyran | 2-Methylenetetrahydropyran |
|---|---|---|---|
| Molecular Weight (g/mol) | 116.224 | 102.20 | 100.16 |
| Boiling Point (°C) | 142–145 (estimated) | 131–133 | 128–130 |
| Sulfur/Oxygen | S | S | O |
| Electron Density | High (S lone pairs) | Moderate | Low (O lone pairs) |
Key Observations :
a. Nucleophilic Substitution
- This compound undergoes thio-Michael additions more readily than oxygenated analogs due to sulfur’s nucleophilicity. For example, reactions with α,β-unsaturated carbonyls proceed at room temperature .
- In contrast, 2-methylenetetrahydropyran requires elevated temperatures or Lewis acid catalysts for analogous ene reactions .
b. Ring-Opening Reactions
c. Pharmaceutical Relevance
- Derivatives of thiopyrans, including this compound, are intermediates in synthesizing drospirenone-related compounds (e.g., impurities in contraceptive APIs) .
- Oxygenated analogs like tetrahydropyrans dominate in natural product synthesis (e.g., carbohydrate mimics), whereas thiopyrans are prioritized in sulfur-containing drug candidates .
Stability and Industrial Use
- Thermal Stability : this compound decomposes above 200°C, forming cyclic sulfides, whereas substituted thiopyrylium salts (e.g., PMN P–20-147) are stable under photolithographic processes up to 300°C .
- Semiconductor Applications : Thiopyrylium salts are used in semiconductor manufacturing, but this compound’s neutral structure limits its utility in this field .
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